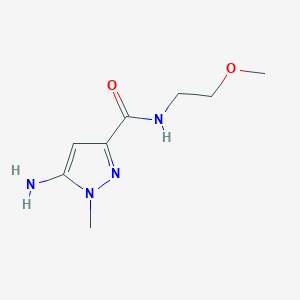![molecular formula C14H11N7O2S B2736897 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034320-47-1](/img/structure/B2736897.png)
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: is a complex organic compound known for its unique structure, which includes thienopyrimidine and triazolopyrimidine moieties. This compound's structural intricacy makes it a subject of interest in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide generally involves multi-step synthetic routes. These processes often begin with the construction of the core thienopyrimidine scaffold, followed by the introduction of the triazolopyrimidine unit. Typical reaction conditions include:
Condensation Reactions: Using suitable aldehydes and amines to form the core structure.
Cyclization: Cyclizing agents such as phosphorus oxychloride (POCl3) are employed to form the heterocyclic rings.
Acylation: Introducing the carboxamide group under basic conditions with acylating agents like acyl chlorides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar reactions but optimized for large-scale production. This includes:
High-Throughput Screening: Automating the screening of reaction conditions to optimize yield and purity.
Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing crystallization, chromatography, and recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions under the influence of strong oxidizing agents, leading to modifications in its heterocyclic rings.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4), which can modify the functional groups attached to the rings.
Substitution: Various nucleophilic substitution reactions can occur, particularly at the reactive sites on the thienopyrimidine and triazolopyrimidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, aryl halides, amines
Major Products
The primary products of these reactions are typically modified versions of the original compound, with changes in the functional groups or additional substituents attached to the heterocyclic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems to enhance the efficiency of various chemical reactions.
Organic Synthesis: Serving as an intermediate for synthesizing other complex molecules.
Biology
Enzyme Inhibition:
Protein Interaction Studies: Useful in studying interactions with proteins and nucleic acids.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Drug Delivery Systems: Possible application in designing drug delivery systems due to its structural complexity.
Industry
Material Science: Potential use in developing new materials with unique electronic or photonic properties.
Agricultural Chemicals: Exploring its use in designing pesticides or herbicides.
Mechanism of Action
The mechanism of action for N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide largely depends on its interaction with biological targets.
Molecular Targets: It may target specific enzymes, such as kinases, and inhibit their activity, leading to therapeutic effects.
Pathways Involved: The compound could influence cellular signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Known for their biological activities, especially in kinase inhibition.
Triazolo[1,5-a]pyrimidine Derivatives: Explored for their potential in antiviral and anticancer research.
Uniqueness
The uniqueness of this compound lies in its dual heterocyclic structure, which allows it to interact with multiple biological targets, making it a versatile candidate for various applications.
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a remarkable compound with a diverse range of applications in scientific research and industry. Its complex structure and reactivity make it a valuable tool in advancing our understanding and development of new technologies and therapies.
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S/c22-11(10-18-14-16-3-1-5-21(14)19-10)15-4-6-20-8-17-12-9(13(20)23)2-7-24-12/h1-3,5,7-8H,4,6H2,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQMTAJNYTZCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736814.png)

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2736821.png)
![Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate](/img/structure/B2736823.png)
![4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2736824.png)


![8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid](/img/structure/B2736828.png)

![6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2736832.png)
![2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2736833.png)
![4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2736835.png)

![methyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2736837.png)
